molecular formula C₂₁H₃₀Cl₃NO₁₀ B1140360 Methyl 2,3,4-Tri-O-isobutyryl-1-O-trichloroacetimidoyl-alpha-D-glucopyranuronate CAS No. 150607-96-8

Methyl 2,3,4-Tri-O-isobutyryl-1-O-trichloroacetimidoyl-alpha-D-glucopyranuronate

Cat. No.: B1140360
CAS No.: 150607-96-8
M. Wt: 562.83
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Description

Methyl 2,3,4-Tri-O-isobutyryl-1-O-trichloroacetimidoyl-alpha-D-glucopyranuronate is a complex organic compound with the molecular formula C21H30Cl3NO10 and a molecular weight of 562.82 g/mol . This compound is notable for its applications in various fields, including medicinal chemistry and synthetic organic chemistry, due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-Tri-O-isobutyryl-1-O-trichloroacetimidoyl-alpha-D-glucopyranuronate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-Tri-O-isobutyryl-1-O-trichloroacetimidoyl-alpha-D-glucopyranuronate undergoes several types of chemical reactions:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions include various glucopyranuronic acid derivatives, amides, esters, and alcohols, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2,3,4-Tri-O-isobutyryl-1-O-trichloroacetimidoyl-alpha-D-glucopyranuronate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides, which are important in drug development.

    Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of various bioactive molecules.

    Biological Studies: It is used in the study of carbohydrate-protein interactions and the development of glycomimetics.

    Industrial Applications: The compound is used in the production of fine chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism by which Methyl 2,3,4-Tri-O-isobutyryl-1-O-trichloroacetimidoyl-alpha-D-glucopyranuronate exerts its effects involves the reactivity of the trichloroacetimidoyl group. This group can undergo nucleophilic substitution, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3,4-Tri-O-acetyl-1-O-trichloroacetimidoyl-alpha-D-glucopyranuronate
  • **Methyl 2,3,4-Tri-O-b

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5-tris(2-methylpropanoyloxy)-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30Cl3NO10/c1-8(2)15(26)31-11-12(32-16(27)9(3)4)14(33-17(28)10(5)6)19(34-13(11)18(29)30-7)35-20(25)21(22,23)24/h8-14,19,25H,1-7H3/t11-,12-,13-,14+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIDTXJAPRZHSL-BXIXQQKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)C(C)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl3NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150607-96-8
Record name 2,3,4-Tri-O-isobutyryl-1-O-trichloroacetimidoyl-alpha-D-glucopyranuronic acid methyl ester
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